molecular formula C7H16OS B14430368 (2S)-1-Sulfanylheptan-2-OL CAS No. 82542-28-7

(2S)-1-Sulfanylheptan-2-OL

Cat. No.: B14430368
CAS No.: 82542-28-7
M. Wt: 148.27 g/mol
InChI Key: IWQOEJXXWNYAPV-ZETCQYMHSA-N
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Description

(2S)-1-Sulfanylheptan-2-OL is an organic compound with a molecular formula of C7H16OS. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a thiol group (-SH) and a hydroxyl group (-OH) attached to a heptane backbone. The (2S) configuration indicates the specific spatial arrangement of these groups around the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Sulfanylheptan-2-OL can be achieved through several methods. One common approach involves the reaction of 1-heptene with hydrogen sulfide (H2S) in the presence of a catalyst to form 1-heptanethiol. This intermediate is then subjected to an oxidation reaction using an oxidizing agent such as hydrogen peroxide (H2O2) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the use of high-pressure hydrogenation and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Sulfanylheptan-2-OL undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The hydroxyl group can be reduced to form alkanes.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, tosylates

Major Products

    Oxidation: Disulfides, sulfonic acids

    Reduction: Alkanes

    Substitution: Thioethers

Scientific Research Applications

(2S)-1-Sulfanylheptan-2-OL has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems as a signaling molecule.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of (2S)-1-Sulfanylheptan-2-OL involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, altering their function and activity. This interaction can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-Sulfanylheptan-2-OL: The enantiomer of (2S)-1-Sulfanylheptan-2-OL with similar chemical properties but different biological activities.

    1-Sulfanylheptane: Lacks the hydroxyl group, resulting in different reactivity and applications.

    1-Heptanol: Lacks the thiol group, leading to distinct chemical behavior and uses.

Uniqueness

This compound is unique due to its combination of thiol and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also allows for enantioselective interactions in biological systems, making it valuable in asymmetric synthesis and pharmaceutical research.

Properties

CAS No.

82542-28-7

Molecular Formula

C7H16OS

Molecular Weight

148.27 g/mol

IUPAC Name

(2S)-1-sulfanylheptan-2-ol

InChI

InChI=1S/C7H16OS/c1-2-3-4-5-7(8)6-9/h7-9H,2-6H2,1H3/t7-/m0/s1

InChI Key

IWQOEJXXWNYAPV-ZETCQYMHSA-N

Isomeric SMILES

CCCCC[C@@H](CS)O

Canonical SMILES

CCCCCC(CS)O

Origin of Product

United States

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